trans-3-Amino-1-boc-4-hydroxypiperidine
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Overview
Description
trans-3-Amino-1-boc-4-hydroxypiperidine: is a chemical compound with the molecular formula C10H20N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine typically involves the protection of the amino group and the hydroxyl group. One common method is the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protected derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Amino-1-boc-4-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: trans-3-Amino-1-boc-4-hydroxypiperidine is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activity of these compounds and their potential as therapeutic agents .
Medicine: this compound is explored for its potential use in drug development. Its unique structure makes it a valuable scaffold for designing new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of trans-3-Amino-1-boc-4-hydroxypiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
trans-3-Amino-4-hydroxypiperidine: Lacks the Boc protection group.
cis-3-Amino-1-boc-4-hydroxypiperidine: Different stereochemistry at the 3 and 4 positions.
trans-3-Amino-1-boc-4-methoxypiperidine: Methoxy group instead of hydroxyl group.
Uniqueness: trans-3-Amino-1-boc-4-hydroxypiperidine is unique due to its specific stereochemistry and the presence of both Boc-protected amino and hydroxyl groups. This combination of features makes it a versatile intermediate for the synthesis of various complex molecules .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQURLQDYAJECW-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268511-99-4 |
Source
|
Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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